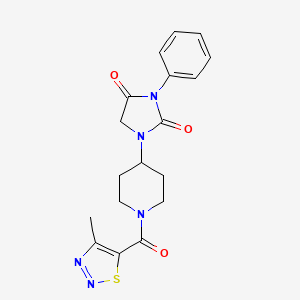![molecular formula C17H19N3O4 B2628478 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 1171471-54-7](/img/structure/B2628478.png)
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H19N3O4 and its molecular weight is 329.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis and Prediction of Biological Activity : A study by Kharchenko et al. (2008) described the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, including compounds similar to the one . The biological activity of these compounds was predicted using the PASS method, indicating potential pharmaceutical applications Kharchenko, Detistov, & Orlov, 2008.
Antibacterial Agents Synthesis : Abbasi et al. (2022) synthesized derivatives of 1,4-benzodioxane, like the compound , demonstrating potent antibacterial activity. These compounds were also evaluated for cytotoxicity, showing modest toxicity Abbasi, Irshad, Aziz-Ur-Rehman, Siddiqui, Ali Shah, & Shahid, 2022.
Antimicrobial Activity : Krolenko, Vlasov, & Zhuravel (2016) synthesized derivatives containing the 1,2,4-oxadiazole ring, similar to the target compound, and found strong antimicrobial activity. They performed a structure-activity study to understand the antimicrobial effect of these compounds Krolenko, Vlasov, & Zhuravel, 2016.
Chemical Properties and Applications
Antioxidant Activity : Tumosienė et al. (2019) explored the antioxidant properties of compounds similar to the one . They found that some synthesized compounds showed potent antioxidant activities, with certain derivatives demonstrating higher activity than ascorbic acid Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019.
Structurally Diverse Library Creation : Roman (2013) used a related compound as a starting material to generate a structurally diverse library of compounds. This study highlights the versatility of such compounds in synthesizing a range of chemical derivatives with potential applications Roman, 2013.
Plant Growth Stimulation : Pivazyan et al. (2019) reported the synthesis of compounds, including derivatives with the 1,2,4-oxadiazole ring, which exhibited a pronounced plant growth-stimulating effect. This indicates potential agricultural applications of such compounds Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019.
Synthesis of Monosubstituted Oxadiazoles : Mickevičius, Vaickelionienė, & Sapijanskaitė (2009) synthesized monosubstituted oxadiazoles, related to the compound , exploring their potential in various chemical reactions and applications Mickevičius, Vaickelionienė, & Sapijanskaitė, 2009.
Antioxidant and Antimicrobial Activities : Bassyouni et al. (2012) synthesized and evaluated a series of derivatives for their antioxidant and antimicrobial activities, demonstrating the potential of such compounds in pharmaceutical applications Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012.
Anticancer Agents : Redda & Gangapuram (2007) reported the synthesis of 1,3,4-oxadiazole derivatives and their evaluation as potential anticancer agents, indicating the relevance of such compounds in cancer research Redda & Gangapuram, 2007.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-10(2)16-18-17(24-19-16)11-7-15(21)20(9-11)12-3-4-13-14(8-12)23-6-5-22-13/h3-4,8,10-11H,5-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVYCIXPQAMLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

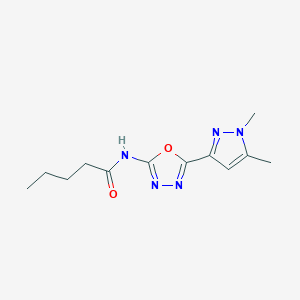
![3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2628398.png)
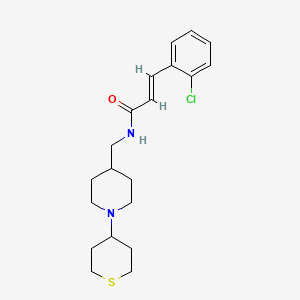


![2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2628405.png)

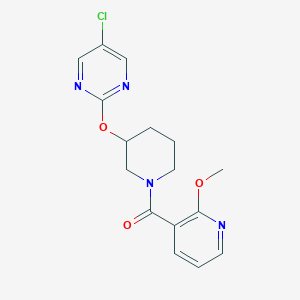
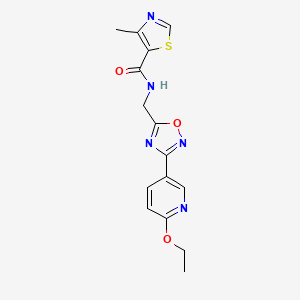

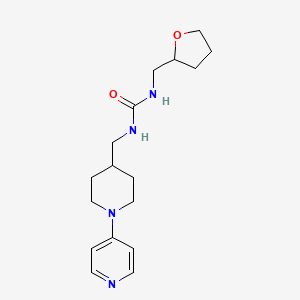
![3-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2628415.png)
